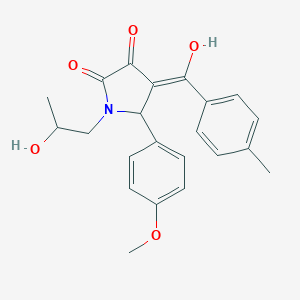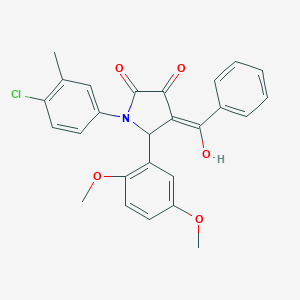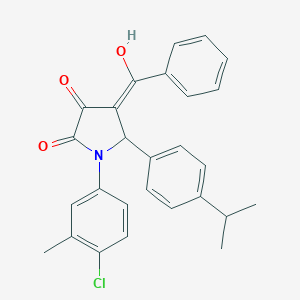![molecular formula C30H40N2O3 B282257 4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282257.png)
4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as BDP and is known for its unique structure and properties.
科学研究应用
BDP has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. BDP has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. Its unique structure and properties make it a promising candidate for drug development.
作用机制
The mechanism of action of BDP is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. BDP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation in animal models of inflammatory diseases such as arthritis. BDP has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, BDP has been reported to have antibacterial properties.
实验室实验的优点和局限性
BDP has several advantages for use in lab experiments. Its unique structure and properties make it a promising candidate for drug development. BDP has also been shown to have low toxicity, making it a safe option for use in lab experiments. However, the synthesis of BDP is a complex process, and the purity of the final product is crucial for its use in scientific research.
未来方向
There are several future directions for research on BDP. One area of interest is the development of BDP-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of BDP. Future research could also investigate the use of BDP as a diagnostic tool for detecting cancer cells. Overall, BDP is a promising compound that has the potential to make significant contributions to the field of medicinal chemistry.
合成方法
The synthesis of BDP is a complex process that involves several chemical reactions. The most commonly used method for synthesizing BDP is the Hantzsch reaction. This reaction involves the condensation of 4-ethylbenzaldehyde, ethyl acetoacetate, and dibutylamine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain BDP. The purity of the final product is crucial for its use in scientific research.
属性
分子式 |
C30H40N2O3 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC 名称 |
(4E)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O3/c1-4-7-19-31(20-8-5-2)21-12-22-32-27(24-17-15-23(6-3)16-18-24)26(29(34)30(32)35)28(33)25-13-10-9-11-14-25/h9-11,13-18,27,33H,4-8,12,19-22H2,1-3H3/b28-26+ |
InChI 键 |
UCWLESOEORRRSY-BYCLXTJYSA-N |
手性 SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)CC |
SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
规范 SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282175.png)
![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282180.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)



![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)



